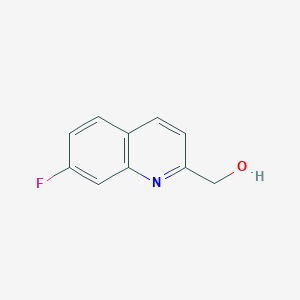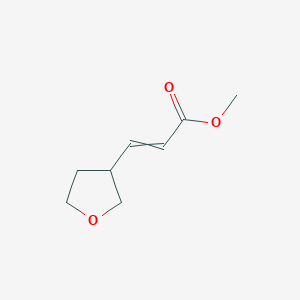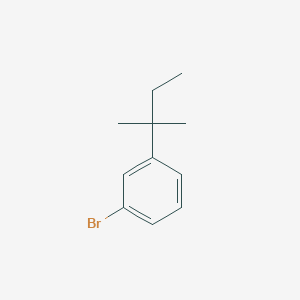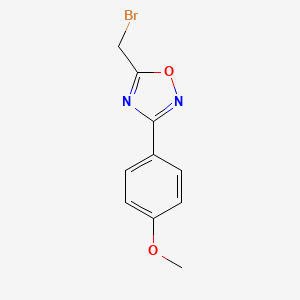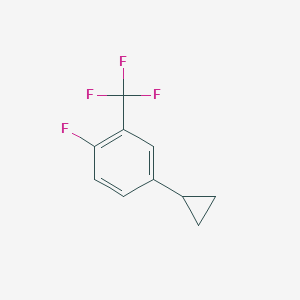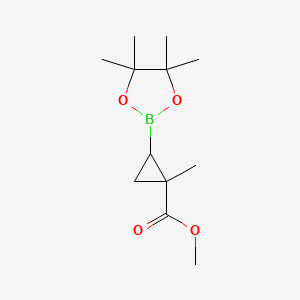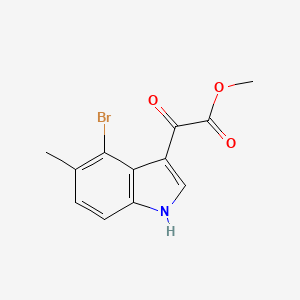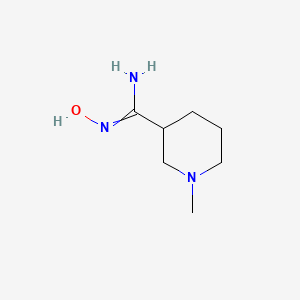
5-Bromo-2-chloro-3-methoxy-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-methoxy-4-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination of 2-chloro-4-methyl-3-nitropyridine, followed by methoxylation. The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide and bromine .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For instance, the bromination step can be carried out using acetic acid as a solvent and sodium acetate as a base, followed by the addition of bromine .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the type of reaction. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can be designed to inhibit kinases by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3 |
Clé InChI |
RLEIOKXNTVAKFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




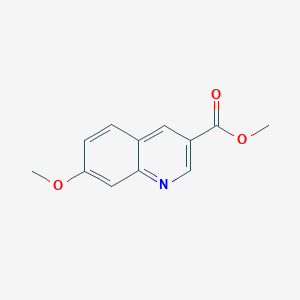
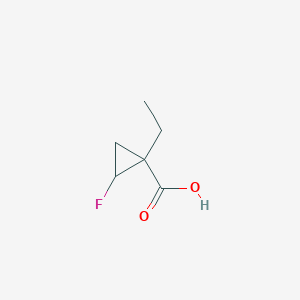
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
